Carm1-IN-4

CARM1 PRMT4 enzyme inhibition

Dissecting CARM1-specific phenotypes has been confounded by dual PRMT1/CARM1 inhibitors like DCPR049_12. Carm1-IN-4 solves this with a reversed selectivity profile. - **Potency & Selectivity:** CARM1 IC50 = 9 nM; PRMT1 IC50 = 56 nM (6.2-fold selective). - **Cellular Validation:** HCT116 proliferation IC50 = 3.13 µM; in vivo xenograft activity confirmed. - **Reference Standard:** Calibrates BAF155/PABP1 methylation biomarkers; ideal for combination screening with ferroptosis inducers.

Molecular Formula C24H42N2O4
Molecular Weight 422.6 g/mol
Cat. No. B15581135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarm1-IN-4
Molecular FormulaC24H42N2O4
Molecular Weight422.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H42N2O4/c1-5-28-18-24(19-29-6-2)13-11-22(12-14-24)30-23-10-8-7-9-20(23)16-26(4)17-21(27)15-25-3/h7-10,21-22,25,27H,5-6,11-19H2,1-4H3/t21-/m0/s1
InChIKeyMOPCOJLFDMFKCS-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carm1-IN-4: Selective CARM1 Inhibitor


Carm1-IN-4 (compound 11f) is a small-molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4), a type I protein arginine methyltransferase involved in transcriptional regulation and oncogenesis. It exhibits a CARM1 IC₅₀ of 9 nM and a PRMT1 IC₅₀ of 56 nM in enzymatic assays [1], placing it among the low-nanomolar inhibitors in this class. The compound has been characterized in vitro for metabolic stability (mouse mitochondria T₁/₂ = 217 min) [1] and in vivo for tumor growth inhibition in a colorectal cancer xenograft model (HCT116) [1]. Carm1-IN-4 is derived from a structure-based optimization campaign of type I PRMT inhibitors and serves as a tool compound for studying CARM1-dependent biology in colorectal cancer [1].

Carm1-IN-4 Selectivity Advantage


CARM1 inhibitors vary widely in potency, selectivity, and disease-model validation. Carm1-IN-4 occupies a specific niche: it provides balanced, sub-100 nM inhibition of CARM1 with a defined 6-fold selectivity window over PRMT1, whereas other inhibitors either lack this selectivity profile (e.g., pan-PRMT inhibitors) or are optimized for different disease contexts (e.g., melanoma or prostate cancer) [1]. For instance, CARM1/HDAC2 dual inhibitors like CH-1 (IC₅₀ 3.71 nM) offer greater potency but target an additional enzyme, complicating mechanistic interpretation [2]. Older tool compounds such as the bis-benzylidene piperidinone (IC₅₀ 7.1 µM) exhibit micromolar potency, making them unsuitable for cellular or in vivo studies requiring robust target engagement . Carm1-IN-4's combination of low-nanomolar potency, defined selectivity, and demonstrated in vivo efficacy in colorectal cancer models makes it a distinct entity that cannot be replaced by off-the-shelf CARM1 inhibitors without altering experimental outcomes [1].

Carm1-IN-4 vs Closest Analogs


CARM1 Potency vs Parent Scaffold DCPR049_12

Carm1-IN-4 demonstrates a 790-fold improvement in CARM1 enzymatic IC₅₀ compared to the widely used bis-benzylidene piperidinone inhibitor (Calbiochem/Sigma), which has an IC₅₀ of 7.1 µM [1]. This nanomolar potency (9 nM) enables robust target engagement at physiologically relevant concentrations, whereas the micromolar inhibitor requires supraphysiological doses that risk off-target effects [1].

CARM1 PRMT4 enzyme inhibition tool compound structure-activity relationship

Selectivity Reversal: CARM1 vs PRMT1

Carm1-IN-4 (IC₅₀ 9 nM for CARM1) and EZM2302 (IC₅₀ 6 nM for CARM1) share similar low-nanomolar potency against the primary target [1]. However, Carm1-IN-4 offers a defined 6-fold selectivity window over PRMT1 (IC₅₀ 56 nM), which is quantitatively characterized in the same assay system [1]. In contrast, EZM2302's selectivity over PRMT1 is less precisely defined in public data, and its broader selectivity profile has been reported with varying degrees of cross-reactivity across PRMT family members . For researchers seeking a tool compound with well-documented, moderate selectivity over PRMT1 to study CARM1-specific biology, Carm1-IN-4 provides a clearer quantitative benchmark.

CARM1 PRMT1 selectivity EZM2302 GSK3359088

Anti-Proliferative Activity in HCT116 Cells

Compound 17e (CARM1-IN-5) is a more potent CARM1 inhibitor (IC₅₀ = 2 ± 1 nM) than Carm1-IN-4 [2]. However, the two compounds were optimized in distinct disease contexts: Carm1-IN-4 demonstrated significant tumor growth inhibition in a colorectal cancer xenograft model (HCT116) when dosed at 10-25 mg/kg i.p. for 12 days [1], whereas compound 17e was characterized primarily in melanoma cell lines [2]. This differential in vivo validation makes Carm1-IN-4 the preferred choice for colorectal cancer research, while compound 17e may be more suitable for melanoma studies. The decision between these two high-potency inhibitors should be driven by the specific disease model, not simply by the incremental difference in enzymatic IC₅₀.

CARM1 colorectal cancer melanoma in vivo efficacy compound 17e

In Vivo Tumor Inhibition in HCT116 Xenograft

Carm1-IN-4 exhibits a cellular antiproliferative IC₅₀ of 3.13 µM in the HCT116 colorectal cancer cell line after 72 hours of treatment [1]. This potency is consistent with its moderate selectivity over PRMT1 and aligns with the compound's intended use as a tool for studying CARM1-dependent proliferation in colorectal cancer. In contrast, the dual CARM1/HDAC2 inhibitor CH-1 shows sub-micromolar IC₅₀ values across multiple prostate cancer cell lines (e.g., DU145 IC₅₀ = 0.09 µM) [2], reflecting its dual-target mechanism and distinct disease focus. Carm1-IN-4's cellular activity is therefore best suited for experiments where CARM1-selective inhibition is required, rather than broad epigenetic modulation.

CARM1 colorectal cancer HCT116 cell proliferation IC50

Carm1-IN-4 Metabolic Stability: Extended Half-Life in Mitochondrial Assays

Carm1-IN-4 exhibits a half-life (T₁/₂) of 217 minutes in a mouse mitochondrial stability assay [1]. This favorable metabolic profile supports its use in in vivo studies, as demonstrated by its efficacy in the HCT116 xenograft model. While comparative mitochondrial stability data for other CARM1 inhibitors (e.g., EZM2302, TP-064, compound 17e) are not consistently reported in public sources, Carm1-IN-4's extended half-life provides a quantitative advantage over compounds with unknown or shorter stability. This parameter is critical for ensuring sustained target engagement in animal models.

CARM1 metabolic stability mitochondrial half-life in vivo pharmacology PK/PD

Carm1-IN-4 Research Applications


CARM1 Target Validation in Colorectal Cancer Models

Carm1-IN-4 is validated for in vivo tumor growth inhibition in the HCT116 colorectal cancer xenograft model when administered intraperitoneally at 10-25 mg/kg/day for 12 days [1]. This makes it a suitable tool for preclinical studies investigating CARM1's role in colorectal tumorigenesis and for evaluating combination therapies with standard-of-care agents [1].

Selectivity Profiling of PRMT Family Inhibitor Panels

With a 6.2-fold selectivity for CARM1 over PRMT1 (IC₅₀ 9 nM vs. 56 nM) [1], Carm1-IN-4 is appropriate for experiments requiring moderate selectivity to distinguish CARM1-dependent from PRMT1-dependent phenotypes. The compound effectively inhibits CARM1 methyltransferase activity in cells at 0.625-10 µM concentrations, as demonstrated by reduced asymmetric dimethylation of CARM1 substrates [1].

Pharmacodynamic Biomarker Development for CARM1 Inhibition

Carm1-IN-4 induces dose-dependent apoptosis in HCT116 cells at concentrations of 0.625-5 µM over 72 hours [1]. This property enables its use in mechanistic studies of CARM1-mediated survival signaling and cell death pathways in colorectal cancer.

Combination Therapy with DNA-Damaging and Ferroptosis Agents

Carm1-IN-4's well-defined selectivity window (6.2-fold over PRMT1) and cellular potency (3.13 µM IC₅₀ in HCT116) make it a valuable reference compound for benchmarking novel CARM1 inhibitors [1]. Researchers can use Carm1-IN-4 as a control to assess the selectivity and potency of new chemical entities in both enzymatic and cellular assays [1].

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